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C.I. Direct green 26

Cat. No.: B1255405
CAS No.: 6388-26-7
M. Wt: 1333.1 g/mol
InChI Key: HTPJPKXFBLUBPI-UHFFFAOYSA-I
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Description

Historical and Contemporary Significance in Dye Chemistry Research

The historical significance of direct dyes, including C.I. Direct Green 26, is rooted in the late 19th-century expansion of the synthetic dye industry. chemicalbook.com The development of direct dyes, which could color cellulosic fibers like cotton without the need for a mordant, was a significant advancement, offering a simpler and more economical dyeing process. chemicalbook.combritannica.com Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic dyes, comprising 60–70% of all dyes used in the textile and food industries. wikipedia.orgnih.gov The synthesis of the first direct dye, Congo Red, in 1884 marked a pivotal moment, leading to the rapid development of a wide array of new dye structures, including green and black varieties. chemicalbook.com

In a contemporary context, research interest in this compound and similar polyazo direct dyes has shifted significantly. While their primary application remains in the dyeing of cellulosic materials such as cotton, paper, and leather, a substantial body of academic research is now dedicated to their environmental impact. worlddyevariety.commdpi.com The very stability that makes these dyes effective colorants also contributes to their persistence in industrial effluents, posing challenges for wastewater treatment. wikipedia.org Consequently, a major focus of modern dye chemistry research is the development of effective methods for the removal and degradation of these compounds from aqueous environments. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry on this compound, Pentasodium Salt

The primary scope of contemporary academic research on this compound and related direct azo dyes is heavily concentrated on environmental science and remediation technologies. The main objectives of these scholarly investigations include:

Wastewater Treatment and Dye Removal: A significant portion of research is dedicated to developing efficient and sustainable methods for removing direct dyes from textile industry wastewater. mdpi.comresearchgate.net Key areas of investigation include:

Adsorption: Studying the efficacy of various low-cost adsorbents, such as agricultural waste, clays, and modified industrial byproducts, to bind and remove the dye from aqueous solutions. mdpi.comresearchgate.net

Photocatalytic Degradation: Investigating the use of semiconductor photocatalysts (e.g., titanium dioxide, zinc oxide) to break down the complex azo dye molecule into simpler, less harmful compounds under light irradiation. tandfonline.com

Biodegradation: Exploring the potential of microorganisms, such as bacteria and fungi, and their enzymes (like laccase) to decolorize and mineralize the dye. researchgate.net

Analytical Method Development: Research is also focused on creating and refining analytical techniques for the detection and quantification of this compound in environmental samples. dtic.mil This includes methods like high-performance liquid chromatography (HPLC) to ensure accurate monitoring of pollution levels and the effectiveness of treatment processes. dtic.mil

Understanding Dye-Fiber Interactions: Academic studies continue to explore the fundamental mechanisms of how direct dyes adhere to textile fibers. This research aims to improve dyeing efficiency, enhance color fastness, and potentially develop more environmentally friendly dyeing processes that reduce the amount of unfixed dye in effluents. medchemexpress.com

Synthesis of Eco-Friendlier Alternatives: A forward-looking objective in dye chemistry is the design and synthesis of new colorants with improved environmental profiles. For direct dyes, this includes creating structures with higher fixation rates on fibers or that are more readily biodegradable, thereby reducing their environmental persistence. researchgate.net

Data Tables

Table 1: Chemical Identification of this compound, Pentasodium Salt

IdentifierValue
C.I. Name This compound
C.I. Number 34045
CAS Number 6388-26-7
Chemical Formula C₅₀H₃₃N₁₂Na₅O₁₈S₄
Molecular Weight 1333.08 g/mol
Chemical Class Trisazo Dye
Synonyms Direct Green BLL, Direct Fast Green BLE, Solophenyl Green BLE

Source: worlddyevariety.com

Table 2: Physicochemical Properties and Research Findings

PropertyDescription / FindingSource(s)
Appearance Dark green powder. researchgate.net
Solubility Soluble in water (20 g/L at 80-85 °C); insoluble in organic solvents. worlddyevariety.com
Color in Solution Green in water. dyeindustry.com
Behavior in Acid Turns yellow-green in concentrated sulfuric acid. worlddyevariety.com
Application Dyeing of cotton, viscose, silk, leather, and paper. worlddyevariety.com
Dyeing Affinity Good absorbency on cellulose (B213188) fibers, with maximum affinity around 80°C. dyeindustry.com
Research Focus Adsorption behavior on cotton in non-aqueous media has been studied. medchemexpress.com
Environmental Research Subject of studies on removal from wastewater via adsorption and photocatalysis. researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H33N12Na5O18S4 B1255405 C.I. Direct green 26 CAS No. 6388-26-7

Properties

IUPAC Name

pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H38N12O18S4.5Na/c1-24-14-36(41(80-2)23-35(24)59-61-38-21-32(82(71,72)73)15-25-16-33(83(74,75)76)22-40(64)43(25)38)60-62-45-42(84(77,78)79)18-26-17-31(81(68,69)70)20-37(44(26)46(45)65)53-50-55-48(51-27-6-4-3-5-7-27)54-49(56-50)52-28-8-10-29(11-9-28)57-58-30-12-13-39(63)34(19-30)47(66)67;;;;;/h3-23,63-65H,1-2H3,(H,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H3,51,52,53,54,55,56);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPJPKXFBLUBPI-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-])NC9=CC=CC=C9)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H33N12Na5O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064305
Record name C.I. Direct Green 26, pentasodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1333.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-26-7
Record name Chlorantine fast green bll
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-[2-[4-[[4-[[8-hydroxy-7-[2-[4-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-, sodium salt (1:5)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Green 26, pentasodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-5-[[4-[[4-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-2-methoxy-5-methylphenyl]azo]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt
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Synthetic Methodologies and Reaction Mechanisms

Classical and Evolving Synthetic Pathways for Azo Dye Precursors to C.I. Direct Green 26, Pentasodium Salt

The synthesis of this compound is contingent upon the availability and purity of several key precursor molecules. These intermediates are typically synthesized through well-established industrial chemical processes.

The primary precursors involved in the synthesis of this compound include:

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid): This is a crucial bifunctional coupling component, meaning it can react with two different diazonium salts. britannica.comsolubilityofthings.com Its dual reactivity is central to forming complex polyazo dyes. britannica.comgoogle.com It is widely used as an intermediate in the synthesis of azo dyes. solubilityofthings.com

Aniline-2,5-disulfonic acid: This compound serves as a diazo component. It is prepared by the sulfonation of other aniline (B41778) derivatives, such as metanilic acid (aniline-3-sulfonic acid). emcochemicals.comgoogle.com The synthesis involves treating aniline-3-sulphonic acid with oleum (B3057394) and then boiling the resulting mixture with dilute sulfuric acid. google.comgoogle.com

p-Aminoacetanilide: This intermediate is used in the synthesis of various azo compounds and other heterocyclic molecules. tandfonline.comresearchgate.net It can be produced through the reduction of 4-nitroacetanilide or through methods involving p-phenylenediamine. wikipedia.orgchemicalbook.com

Phenol (B47542): Phenol acts as a terminal coupling component in many azo dye syntheses. libretexts.org Industrially, it is most commonly produced via the cumene (B47948) process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. numberanalytics.comvedantu.com

One documented synthetic route for this compound involves a complex series of reactions, including the use of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to link different chromophoric systems, one of which is derived from the coupling of diazotized 4-nitrobenzenamine with 2-hydroxybenzoic acid, and another involving H-acid as a central coupling bridge. worlddyevariety.com

Precursor NameChemical Structure (Simplified Representation)Role in Synthesis
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)Naphthalene ring with -NH₂, -OH, and two -SO₃H groupsBifunctional Coupling Component
Aniline-2,5-disulfonic acid Benzene ring with -NH₂ and two -SO₃H groupsDiazo Component
p-Aminoacetanilide Benzene ring with -NH₂ and -NHCOCH₃ groupsIntermediate/Diazo Precursor
Phenol Benzene ring with an -OH groupCoupling Component

The formation of the azo linkage is achieved through an electrophilic aromatic substitution reaction. nih.govwikipedia.org The process occurs in two main stages: diazotization and azo coupling.

Diazotization: A primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at a low temperature (0–5 °C). organic-chemistry.orgnumberanalytics.com The resulting aryldiazonium cation (Ar-N₂⁺) is a potent electrophile. organic-chemistry.org

Azo Coupling: The electrophilic diazonium salt then attacks an electron-rich aromatic compound, known as the coupling component. nih.govkhanacademy.org Common coupling components are phenols and anilines, which are highly activated towards electrophilic substitution. wikipedia.orgorganic-chemistry.org The substitution typically occurs at the para position relative to the activating group (e.g., -OH or -NH₂). If the para position is blocked, the coupling may occur at an ortho position. organic-chemistry.org

The pH of the reaction medium is critical. For coupling with phenols, the reaction is carried out in mildly alkaline conditions (pH > 7) to deprotonate the hydroxyl group into a more strongly activating phenoxide ion (-O⁻). libretexts.org For coupling with aromatic amines, the reaction is performed in mildly acidic conditions (pH 4-7) to ensure a sufficient concentration of the free amine, which is the reactive species, rather than its protonated and deactivated ammonium (B1175870) form. organic-chemistry.orgnumberanalytics.com For bifunctional intermediates like H-acid, the coupling position can be controlled by pH; coupling to the amino-substituted ring is favored in acidic conditions, while coupling to the hydroxyl-substituted ring occurs in alkaline conditions. britannica.com

Temperature: Diazonium salts are notoriously unstable and can decompose, especially at temperatures above 5-10 °C, leading to the formation of phenols and releasing nitrogen gas. nih.govrsc.orgchemistrystudent.com This decomposition results in unwanted by-products and reduced yield. Therefore, diazotization and coupling reactions are almost always conducted in an ice bath.

pH Control: As mentioned, pH dictates the reactivity of the coupling component and, in cases like H-acid, the position of the coupling. britannica.com Incorrect pH can lead to the formation of isomeric by-products or prevent the reaction from occurring altogether. organic-chemistry.org

Purity of Precursors: The purity of the starting materials, such as H-acid and the various aniline derivatives, is paramount. Impurities can lead to side reactions, resulting in a final product with poor color quality and fastness properties.

Reaction Sequence: In the synthesis of a polyazo dye like Direct Green 26, the order of diazotization and coupling steps is crucial. Each step must be driven to completion before proceeding to the next to ensure the desired structure is formed and to minimize the presence of intermediate azo compounds in the final product. rsc.org

ParameterEffect on Azo CouplingRationale
Temperature Low temperature (0-5 °C) is requiredPrevents the decomposition of unstable diazonium salt intermediates. rsc.orgchemistrystudent.com
pH (for Phenols) Mildly alkaline (pH > 7)Deprotonates the phenol to the more strongly activating phenoxide ion. libretexts.org
pH (for Anilines) Mildly acidic (pH 4-7)Ensures sufficient concentration of the free amine (nucleophile) without deactivating it via protonation. organic-chemistry.org
Substituents Electron-donating groups on the coupling component increase reactivityEnhances the nucleophilicity of the aromatic ring, facilitating electrophilic attack. numberanalytics.com

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound, Pentasodium Salt Analogues

Traditional azo dye synthesis often involves harsh conditions and the use of hazardous chemicals. Modern research focuses on applying green chemistry principles to make the process more environmentally benign. digitellinc.comtandfonline.com

A significant goal in green chemistry is the reduction or elimination of volatile and toxic organic solvents.

Solvent-Free Grinding: Azo dyes have been successfully synthesized using grinding methods at room temperature. rsc.orgresearchgate.net This technique involves grinding the aromatic amine, sodium nitrite, and a solid acid catalyst together, followed by the addition of the coupling component. kashanu.ac.irkashanu.ac.ir This approach avoids the use of toxic solvents, simplifies product isolation, and can reduce reaction times. researchgate.net

Mechanochemical Synthesis: Ball milling is another solvent-free technique demonstrated for the efficient diazotization of phenolic compounds, offering high yields and simple operation. rsc.org

Aqueous Synthesis: Utilizing water as a solvent is a key green strategy. The development of water-soluble catalysts and reagents facilitates this approach. For instance, replacing hazardous acids like HCl with biodegradable alternatives like alginic acid for diazotization in water has been shown to be effective. digitellinc.com

The replacement of corrosive and hazardous liquid acids with recyclable solid catalysts is a major area of research.

Solid Acid Catalysts: A variety of solid acid catalysts have been developed to facilitate diazotization and coupling reactions under milder conditions. Examples include sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H) and nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂). rsc.orgtandfonline.comrsc.org These catalysts are often highly efficient, reusable, and can stabilize the diazonium salt intermediate, allowing for reactions at room temperature and leading to higher yields. rsc.orgtandfonline.com

Phase-Transfer Catalysts (PTC): In cases where the diazo component and coupling component have different solubilities (e.g., one is hydrophilic and the other is hydrophobic), a two-phase system may be necessary. Phase-transfer catalysts can facilitate the transfer of the diazonium ion from the aqueous phase to the organic phase where the coupling reaction occurs, thereby accelerating the reaction. researchgate.nettaylorandfrancis.com

Metal-Catalyzed Oxidative Coupling: An alternative to the traditional diazotization-coupling sequence is the direct oxidative coupling of anilines. Catalysts such as flower-like CuCo₂O₄ have been used to catalyze the formation of the N=N bond directly from aromatic amines using air as the oxidant, providing a clean and high-yielding reaction pathway. acs.org

Catalyst TypeAdvantagesExample Application
Sulfonic acid functionalized magnetic nanoparticles Recyclable, enables room temperature reaction, high yields, solvent-free conditions. rsc.orgrsc.orgSynthesis of azo dyes by grinding aromatic amines and β-naphthol. rsc.org
**Nano silica supported boron trifluoride (nano BF₃·SiO₂) **Eco-friendly, inexpensive, stabilizes diazonium salts, solvent-free conditions. tandfonline.comDiazo coupling with 1-naphthol (B170400) at room temperature. tandfonline.com
CuCo₂O₄ Microspheres Enables direct oxidative coupling, uses air as oxidant, high yields, additive-free. acs.orgDirect synthesis of azobenzenes from anilines. acs.org
Alginic Acid Biodegradable, non-toxic, recyclable, enables reaction in water. digitellinc.comReplacement for HCl in diazotization reactions. digitellinc.com

Derivatization Strategies and Functionalization of this compound, Pentasodium Salt for Modified Performance

The core structure of an azo dye can be chemically modified to alter its properties, such as color, solubility, and affinity for specific substrates. While this compound is a direct dye, designed to have a high affinity for cellulosic fibers through non-covalent interactions, derivatization strategies common in dye chemistry could be applied to create analogues with different performance characteristics.

Functionalization can be achieved by:

Altering Substituents: Introducing different electron-donating or electron-withdrawing groups onto the aromatic rings of the diazo or coupling components can shift the absorption maximum of the dye, thereby changing its color.

Introducing Reactive Groups: A common strategy to improve wash fastness is to convert a direct dye into a reactive dye. This involves incorporating a reactive moiety, such as a monochlorotriazine or dichlorotriazine group (derived from cyanuric chloride), into the dye structure. researchgate.net This group can then form a covalent bond with hydroxyl groups on cotton fibers, making the dye permanently fixed.

Polymerization: Phenolic precursors can be polymerized using enzymes like laccase to create polymeric dyes. nih.govjove.com This strategy can enhance the binding ability of the dye to surfaces like keratin. nih.gov While not directly applicable to the existing structure of Direct Green 26, it represents an advanced functionalization approach for creating novel dye systems.

Chemical Modification for Enhanced Lightfastness or Adsorption Characteristics

The inherent properties of this compound, a trisazo dye, such as its lightfastness and adsorption characteristics, can be chemically modified to enhance its performance in various applications. These modifications can be broadly categorized into covalent alterations of the dye molecule itself or surface treatments of substrates to improve dye affinity and stability.

One general approach to improving the lightfastness of fabrics dyed with azo dyes involves the application of chemical treatments that can protect the dye from photodegradation. A patented process describes the use of cinnamate (B1238496) esters in an aqueous solution to significantly increase the lightfastness of dyed textiles. This method involves immersing the dyed fabric in a solution containing a cinnamic acid ester, followed by padding and drying. While not specific to this compound, this process is applicable to a range of dye classes on various natural and synthetic fibers and represents a post-dyeing chemical modification to enhance dye stability.

Graft polymerization is another versatile technique for modifying the properties of materials, which can be applied to either the dye molecule or the substrate. Grafting involves the chemical attachment of polymer chains onto a backbone structure. This can improve properties such as solubility, biocompatibility, and thermal stability. For instance, the "grafting to" method involves attaching pre-formed polymer chains with reactive terminal groups onto a substrate. This technique can be used to alter the surface properties of a material to enhance dye adsorption. The introduction of specific functional groups through grafting can increase the affinity of the substrate for direct dyes like this compound.

Furthermore, the adsorption characteristics of dyes can be improved by modifying the adsorbent material. For example, the surfaces of porous materials like silica can be functionalized to increase their affinity for specific dyes. The introduction of new functional groups onto the surface of an adsorbent can create more favorable interactions with the dye molecule, leading to enhanced adsorption capacity.

The table below summarizes potential chemical modification strategies and their expected outcomes for dyes like this compound.

Modification StrategyTargetExpected Outcome
Treatment with Cinnamate EstersDyed FabricEnhanced Lightfastness
Graft PolymerizationSubstrate or DyeImproved Adsorption, Solubility, and Stability
Surface Functionalization of AdsorbentsAdsorbent MaterialIncreased Adsorption Capacity

Synthesis of Conjugates or Hybrid Materials Incorporating the Dye Chromophore

The chromophore of this compound can be incorporated into larger molecular structures or composite materials to create conjugates and hybrids with novel properties. These approaches aim to combine the coloristic features of the dye with the functional advantages of other materials, such as the processability of polymers or the structural integrity of inorganic frameworks.

Dye-Polymer Conjugates:

The synthesis of well-defined graft copolymers offers a pathway to creating dye-polymer conjugates. In the "grafting-from" method, polymerization is initiated from sites on a polymer backbone. Conversely, the "grafting-onto" approach involves attaching pre-synthesized polymer chains to a backbone. A third method, "grafting-through," involves the polymerization of macromonomers that already contain the desired side chains. These techniques could potentially be adapted to incorporate the this compound chromophore, either as part of the polymer backbone or as a pendant group. Such conjugation can improve the dye's processability and compatibility with various matrices.

Hybrid Materials:

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer another avenue for utilizing the this compound chromophore. A common method for preparing such materials is the adsorption of organic dyes onto inorganic supports.

For instance, hybrid pigments can be created by adsorbing dyes onto silica supports. The surface of the silica can be modified to enhance the interaction with the dye molecule. The synthesis of cyclodextrin-silica nanocomposites, for example, involves an esterification reaction between the silica matrix and cyclodextrins. nih.gov The resulting hybrid material possesses the properties of both components. nih.gov While not specifically demonstrated for this compound, this methodology could be employed to encapsulate or immobilize the dye within a silica matrix, potentially improving its stability and dispersibility.

The general process for creating such dye-silica hybrids involves:

Activation of the silica surface, often through acid treatment.

Functionalization of the silica with a coupling agent or by direct reaction with a component that can bind the dye.

Adsorption or covalent attachment of the dye to the modified silica.

The table below outlines synthetic approaches for creating conjugates and hybrid materials containing a dye chromophore like that of this compound.

Synthesis ApproachResulting MaterialKey Features
Graft CopolymerizationDye-Polymer ConjugateImproved processability and compatibility.
Adsorption on Inorganic SupportsDye-Silica HybridEnhanced stability and dispersibility.
Encapsulation in a MatrixDye-Cyclodextrin-Silica NanocompositeCombines properties of the dye, cyclodextrin, and silica. nih.gov

Advanced Structural Elucidation and Computational Chemistry

High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization

High-resolution spectroscopy is fundamental in determining the precise atomic arrangement and bonding within the C.I. Direct Green 26 molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. researchgate.net For a large and complex molecule like this compound, advanced NMR techniques, including two-dimensional (2D) experiments, are necessary.

While a complete NMR spectral assignment for this compound is not publicly available, a hypothetical analysis can be constructed based on known chemical shifts for similar structural motifs. One-dimensional (1D) ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons. However, due to the complexity of the spectrum, significant peak overlap is expected.

2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be crucial for identifying spin-spin coupled protons within the various aromatic and aliphatic fragments of the molecule. HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would then be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would allow for the piecing together of the different structural fragments of the dye. digitellinc.com

A key aspect of the NMR analysis of azo dyes is the investigation of azo-hydrazone tautomerism. rsc.orgdiva-portal.org The presence of hydroxyl groups ortho or para to the azo linkages in this compound makes this a relevant consideration. The chemical shifts of the protons and carbons near the azo and hydroxyl groups can provide evidence for the predominant tautomeric form in solution. For instance, a highly deshielded proton signal (around 14-16 ppm) can be indicative of a hydrazone tautomer stabilized by an intramolecular hydrogen bond. digitellinc.com

Illustrative ¹H NMR Chemical Shift Ranges for Key Moieties in this compound:

Functional Group/MoietyExpected ¹H Chemical Shift Range (ppm)Notes
Aromatic Protons6.5 - 8.5The exact shifts would depend on the substitution pattern and electronic environment.
-OH (Phenolic)4.0 - 12.0Can be broad and its position is solvent-dependent.
-NH- (Amine/Amide)5.0 - 9.0Position is dependent on solvent and hydrogen bonding.
-OCH₃ (Methoxy)3.5 - 4.0Typically a sharp singlet.
-CH₃ (Methyl)2.0 - 2.5Attached to an aromatic ring.

This table is illustrative and actual chemical shifts can vary based on experimental conditions and the specific electronic environment within the molecule.

Mass spectrometry is an indispensable technique for determining the molecular weight of this compound and for assessing its purity by identifying by-products and impurities from the synthesis process. upce.cz Due to the dye's ionic and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. By selecting the molecular ion (or a related adduct) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. nih.gov For sulfonated azo dyes, a common fragmentation pathway involves the loss of SO₃. northwestern.edu The cleavage of the azo linkages (-N=N-) is another key fragmentation route, which can help in identifying the different aromatic components of the dye. upce.czresearchgate.net The fragmentation of the triazine ring would also provide structural information.

Hypothetical Fragmentation Data for this compound in Negative Ion ESI-MS/MS:

Precursor Ion (m/z)Major Fragment Ions (m/z)Neutral LossInferred Structural Component
[M-5Na+4H]⁻[M-5Na+4H-SO₃]⁻80 Da (SO₃)Loss of a sulfonate group
[M-5Na+4H]⁻Various smaller ionsVariesCleavage of azo linkages
[M-5Na+4H]⁻Various smaller ionsVariesFragmentation of the triazine core

This table presents hypothetical data to illustrate the type of information that can be obtained from MS/MS analysis. The exact masses would depend on the specific isotopic composition.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction is extremely challenging due to its large size, conformational flexibility, and multiple ionic charges.

However, it may be possible to obtain crystals of its salts or co-crystals with other molecules. acs.orgacs.org A successful crystallographic analysis would reveal the precise geometry of the molecule, including the planarity of the aromatic systems and the conformation around the azo linkages (which are typically found in the more stable trans configuration). It would also definitively establish the tautomeric form (azo or hydrazone) in the solid state and provide details of the intramolecular and intermolecular hydrogen bonding network, as well as the coordination of the sodium ions. digitellinc.com

Illustrative Crystallographic Data for a Hypothetical Azo Dye Crystal:

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)25.2
c (Å)15.8
β (°)95.5
Volume (ų)4170
Z (molecules/unit cell)4

This data is for illustrative purposes only and is typical for organic dye crystals.

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound, Pentasodium Salt

Computational chemistry, particularly methods based on quantum mechanics, offers powerful tools to investigate the electronic structure and properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) has become a standard computational method for predicting the properties of dye molecules. researchgate.net Time-Dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra. researchgate.netmdpi.com By computing the excitation energies and oscillator strengths for the electronic transitions, one can predict the wavelength of maximum absorption (λmax). acs.org

For this compound, TD-DFT calculations could help to understand the origin of its green color, which arises from the combination of chromophores within the molecule that absorb in the red and blue regions of the visible spectrum. The calculations can identify which parts of the molecule are involved in the key electronic transitions responsible for its color.

Illustrative Comparison of Predicted and Experimental λmax for a Generic Azo Dye:

MethodPredicted λmax (nm)Experimental λmax (nm)Deviation (nm)
TD-DFT (B3LYP/6-31G)480495-15
TD-DFT (CAM-B3LYP/6-31G)492495-3

This table illustrates how different DFT functionals can affect the accuracy of λmax prediction. The choice of functional and basis set is crucial for obtaining reliable results.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic properties and reactivity of molecules. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.

For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution, calculated using DFT, can provide insights into its reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's stability and the energy of its lowest-energy electronic transition. researchgate.net The location of the HOMO and LUMO on different parts of the molecule can indicate the direction of charge transfer upon excitation.

Reactivity indices, such as chemical potential, hardness, and electrophilicity, can also be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. researchgate.net

Illustrative FMO Data and Reactivity Indices for a Hypothetical Azo Dye:

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-2.5
HOMO-LUMO Gap3.3
Chemical Potential (μ)-4.15
Chemical Hardness (η)1.65
Electrophilicity Index (ω)5.23

These values are illustrative and would need to be calculated specifically for this compound.

Molecular Dynamics (MD) Simulations of this compound, Pentasodium Salt in Solution and Interacting with Substrates

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules, such as this compound, in different environments.

The performance of direct dyes is profoundly influenced by their state in solution. Solvation, the interaction of solute and solvent molecules, and aggregation, the self-association of dye molecules, are critical phenomena that dictate the dye's availability to the substrate and ultimately the efficiency of the dyeing process.

In aqueous solutions, direct dyes like this compound have a strong tendency to form aggregates. This is driven by a combination of forces, including van der Waals interactions between the large aromatic surfaces of the dye molecules and hydrophobic effects. The multiple sulfonate groups on the this compound molecule, which impart water solubility, also play a role in the electrostatic interactions that can either promote or hinder aggregation depending on the ionic strength of the solution.

Studies on other trisazo direct dyes have shown that aggregation is a concentration-dependent phenomenon. researchgate.net At low concentrations, the dye exists primarily as monomers. As the concentration increases, dimers and higher-order aggregates form. This aggregation can lead to a hypsochromic shift (a shift to a shorter wavelength) in the dye's absorption spectrum. The aggregation process is also influenced by temperature, with higher temperatures generally favoring disaggregation.

The presence of electrolytes, such as sodium chloride, which is often used in the dyeing process, can promote aggregation by shielding the electrostatic repulsion between the anionic sulfonate groups of the dye molecules. Conversely, certain organic additives, like urea, can act as disaggregating agents by disrupting the water structure and interacting with the dye molecules, thereby favoring the monomeric form. researchgate.net

In non-aqueous media, the solvation and aggregation behavior of direct dyes can be significantly different. The solubility in organic solvents is generally low for highly polar dyes like this compound. In less polar solvents, the intermolecular forces between dye molecules can be stronger than the dye-solvent interactions, leading to more pronounced aggregation.

Table 1: Predicted Aggregation Behavior of this compound in Different Media

MediumExpected Dominant Species at Low ConcentrationExpected Dominant Species at High ConcentrationFactors Promoting AggregationFactors Hindering Aggregation
Aqueous SolutionMonomersDimers, Higher-order aggregatesHigh dye concentration, Added electrolytes (e.g., NaCl)High temperature, Disaggregating agents (e.g., urea)
Non-Aqueous (Polar)Partially solvated monomersAggregatesStrong intermolecular dye-dye interactionsStrong dye-solvent interactions
Non-Aqueous (Non-polar)Poorly solvated speciesExtensive aggregation/precipitationWeak dye-solvent interactions-

The crucial step in the dyeing process is the adsorption of the dye molecule onto the substrate, which for this compound is typically a cellulosic material like cotton. MD simulations are invaluable for elucidating the nature of these interactions at the molecular level.

Simulations of other direct dyes, such as Congo Red, with cellulose (B213188) have revealed the key forces driving the dye-substrate affinity. researchgate.net These are primarily:

Van der Waals forces: The planar aromatic rings of the dye molecule can align with the flat glucose rings of the cellulose polymer, maximizing surface contact and leading to significant attractive forces.

Hydrogen bonding: The various functional groups on the dye molecule, including the azo linkages and hydroxyl groups, can form hydrogen bonds with the hydroxyl groups of the cellulose.

MD simulations can predict the preferred binding orientation of the dye molecule on the cellulose surface. For instance, it is often observed that the dye molecule adsorbs with its long axis parallel to the cellulose fibers. The simulations can also provide quantitative data on the binding energy, which is a measure of the strength of the interaction.

Table 2: Key Intermolecular Interactions in the this compound-Cellulose System as Predicted by Analogy from MD Simulations

Type of InteractionInteracting Groups on this compoundInteracting Groups on CelluloseSignificance
Van der WaalsAromatic rings (naphthalene, benzene)Glucose ringsMajor contributor to dye affinity
Hydrogen BondingAzo groups (-N=N-), Hydroxyl groups (-OH)Hydroxyl groups (-OH)Directional interaction, contributes to binding specificity
ElectrostaticPentasodium salt (sulfonate groups, -SO3-)Surface hydroxyls and adsorbed ionsInfluences orientation and long-range attraction

By providing a detailed, dynamic picture of these molecular-level processes, MD simulations offer a powerful complement to experimental studies. They can guide the rational design of more efficient dyeing processes and novel dye molecules with enhanced substrate affinity and performance characteristics.

Applications in Advanced Materials Science and Analytical Chemistry

Adsorption and Interaction Mechanisms of C.I. Direct Green 26, Pentasodium Salt with Cellulosic and Synthetic Fibers

The affinity of this compound for cellulosic fibers like cotton is a key area of study. This interaction is not merely a simple coating process but a complex interplay of forces and thermodynamic considerations. The dye's large molecular size and multiple sulfonate groups govern its behavior in aqueous solutions and its subsequent uptake by fibrous substrates. uad.ac.idinsidecotton.com

One notable application of this differential adsorption is in the "red-green" test, a diagnostic tool to assess the maturity of cotton fibers. researchgate.netunl.edu In this test, a mixture of C.I. Direct Red 81 and this compound is used. Immature cotton fibers, with less developed secondary cell walls, preferentially adsorb the smaller this compound molecules, while mature fibers show a greater affinity for the red dye. insidecotton.comunl.edu

The adsorption of this compound onto various substrates, including cellulosic fibers and other materials like chitin, has been the subject of kinetic and equilibrium investigations. researchgate.netresearchgate.netarabjchem.org Studies on unmercerized cotton and viscose yarns have shown that the adsorption of this compound follows a monomolecular layer model. researchgate.netresearchgate.net This suggests that the dye molecules form a single layer on the surface of the fibers.

While detailed quantitative data for adsorption isotherms like Langmuir and Freundlich models are not extensively reported in readily available literature for this compound specifically, related studies on similar direct dyes provide a framework for understanding its behavior. For instance, the adsorption of direct dyes on cellulosic materials is often analyzed using these models to determine the maximum adsorption capacity and the affinity of the dye for the substrate.

In the context of photocatalytic degradation, which involves an initial adsorption step, the kinetics have been more thoroughly examined. For example, the photocatalytic degradation of this compound in the presence of titanium dioxide (TiO2) nanoparticles has been found to follow pseudo-first-order kinetics. emerald.comresearchgate.net

Table 1: Kinetic Parameters for Photocatalytic Degradation of this compound

Parameter Value Conditions Reference
Reaction Order Pseudo-first-order UV irradiation with TiO2 nanoparticles emerald.com

| Activation Energy (Ea) | 24.8 kJ/mol | Temperature range of 25°C to 65°C | emerald.com |

This table presents the kinetic parameters determined for the photocatalytic degradation of this compound, providing insights into the reaction rate and energy barrier of the process.

The thermodynamics of dyeing with direct dyes like this compound are crucial for optimizing the dyeing process. The dye-fiber interaction is influenced by hydrogen bonds and van der Waals forces. epdf.pub The process is typically exothermic, and the equilibrium can be described by adsorption isotherms. epdf.pub

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between this compound and various substrates. UV-Visible spectroscopy is commonly used to monitor the dye concentration in solution and to study its degradation. emerald.com The characteristic absorption maxima of this compound are found at approximately 380 nm and 607 nm in aqueous solutions. emerald.com

Raman spectroscopy has been employed to investigate the adsorption and subsequent photocatalytic degradation of the dye on the surface of TiO2 nanoparticles. emerald.com This technique provides information on the molecular vibrations and can confirm the presence of the dye on the catalyst surface and its eventual breakdown. While specific studies using techniques like Fourier-transform infrared (FTIR) spectroscopy to analyze the dye-substrate complex on cellulosic fibers are not widely reported for this particular dye, such analyses are common for understanding the bonding interactions in dyed textiles.

Photophysical and Photochemical Behavior of this compound, Pentasodium Salt in Different Matrices

The interaction of this compound with light is a critical aspect of its performance, particularly concerning the lightfastness of dyed materials. The dye is known to have a moderate lightfastness rating of 4. emerald.com

As a triazo dye, this compound is susceptible to photodegradation, which leads to the fading of colored materials. emerald.comresearchgate.net The fading process involves the absorption of light energy, which can excite the dye molecule to a higher energy state, making it more reactive. This can lead to the cleavage of the azo bonds (-N=N-), which are the primary chromophores responsible for the dye's color.

Studies on the photocatalytic degradation of this compound using TiO2 nanoparticles under UV irradiation have shown significant decomposition and decolorization of the dye. researchgate.netemerald.com This process involves the generation of highly reactive hydroxyl radicals, which attack and break down the complex dye molecule. The degradation efficiency is influenced by factors such as temperature, with higher temperatures generally leading to increased degradation rates due to the increased kinetic energy of the dye molecules. emerald.com

Improving the lightfastness of direct dyes like this compound is a significant area of research in textile chemistry. One approach is the use of UV absorbers, which are compounds that can be applied to the textile to preferentially absorb harmful UV radiation and dissipate it as heat. unl.edunumberanalytics.com These can be colorless organic compounds, such as benzophenone (B1666685) or benzotriazole (B28993) derivatives, or inorganic materials like zinc oxide and titanium dioxide. uad.ac.id

Another strategy involves the chemical modification of the dye molecule itself or the use of fixing agents that form larger, more stable complexes within the fiber, thus reducing their susceptibility to photodegradation. ncsu.edu For instance, aftertreatment of direct dyeings with cationic fixing agents can improve wash fastness and, in some cases, may influence lightfastness. The aggregation of dye molecules within the fiber can also impact lightfastness, with aggregated forms sometimes exhibiting different fading characteristics compared to monodisperse dye molecules. scribd.com

This compound, Pentasodium Salt as a Component in Novel Composite Materials

The integration of organic dyes, such as the trisazo dye this compound, pentasodium salt, into polymer matrices offers a versatile platform for the development of novel composite materials with tailored properties. These materials can exhibit unique optical, electrical, and responsive behaviors, making them suitable for a range of advanced applications.

Fabrication and Characterization of Dye-Polymer Composites

The fabrication of dye-polymer composites involves the incorporation of the dye into a polymer matrix. While specific research on this compound, pentasodium salt in this context is not extensively documented in publicly available literature, general methods for creating such composites can be extrapolated. Common fabrication techniques include solution casting, spin coating, and in-situ polymerization.

In a typical solution casting method, the polymer and this compound would be dissolved in a suitable solvent, mixed to ensure homogeneity, and then cast onto a substrate. The solvent is subsequently evaporated, leaving a thin film of the dye-polymer composite. The choice of polymer is critical and can range from biodegradable options like polylactic acid (PLA) to conductive polymers, depending on the desired application. researchgate.net

Characterization of these composites is crucial to understand their properties. Standard techniques include:

Spectroscopy (UV-Vis, FTIR): To confirm the presence and interaction of the dye within the polymer matrix.

Microscopy (SEM, TEM): To study the morphology and dispersion of the dye within the composite.

Thermal Analysis (TGA, DSC): To evaluate the thermal stability of the composite material.

Mechanical Testing: To determine the effect of the dye on the mechanical properties of the polymer.

A recent study on a biodegradable photoresponsive material developed using poly(lactic acid) (PLA) as the matrix and the azo-dye Disperse Orange 3 (DO3) demonstrated that the addition of multi-walled carbon nanotubes (MWCNTs) enhanced the optical anisotropy of the film. researchgate.net This highlights the potential for creating multi-component systems where a dye like this compound could be combined with other functional materials to achieve synergistic effects.

Table 1: Potential Polymers for Composite Fabrication with this compound

Polymer Type Potential Application Fabrication Method
Polylactic Acid (PLA) Biodegradable plastics, smart packaging Solution Casting
Polyvinyl Alcohol (PVA) Water-soluble films, coatings Solution Casting
Polyaniline (PANI) Conductive films, sensors In-situ Polymerization

Integration into Optical or Smart Material Systems

The chromophoric nature of this compound, stemming from its extensive conjugated system of azo bonds, makes it a candidate for integration into optical and smart material systems. Smart materials are designed to respond to external stimuli such as light, heat, or an electric field. idu.ac.id

Azo dyes are well-known for their photoisomerization properties, where the molecule can switch between two isomeric forms (trans and cis) upon irradiation with light of a specific wavelength. This reversible process can induce changes in the macroscopic properties of the material, such as its color, shape, or refractive index. While the photoresponsive behavior of this compound has not been specifically detailed in available research, the principle has been demonstrated with other azo dyes. For instance, polymeric multilayer films crosslinked with water-soluble azo dyes have been shown to be reversibly re-soluble with visible light, as the isomerization of the dye disrupts the ionic interactions holding the film together. frontiersin.org

The integration of this compound into a polymer matrix could potentially lead to the development of:

Photo-switchable materials: Where the color or other optical properties can be controlled by light.

Optical data storage: Using the two states of the dye to represent binary data.

Smart textiles: With color-changing capabilities in response to environmental stimuli.

The development of such smart materials often involves the use of nanomaterials to enhance their properties. For example, the incorporation of carbon nanotubes has been shown to enhance the optical response in a polymer/azo-dye film. researchgate.net

Analytical Methodologies Employing this compound, Pentasodium Salt as a Reagent or Indicator

The complex structure of this compound, featuring multiple functional groups, suggests its potential use in various analytical methodologies, either as a complexing agent for spectrophotometric assays or as a component in electrochemical sensors.

Use in Spectrophotometric Assays for Metal Ions or Other Analytes

Spectrophotometric methods are widely used for the determination of metal ions due to their simplicity and cost-effectiveness. These methods often rely on the formation of a colored complex between the target ion and a specific reagent, which can then be quantified by measuring its light absorbance.

Azo dyes are known to form stable complexes with a variety of metal ions. The suitability of a compound as a spectrophotometric reagent depends on several factors, including the formation of a stable, single complex with high absorptivity, and selectivity towards the target analyte. nih.gov While there is no specific literature detailing the use of this compound for the spectrophotometric determination of metal ions, its molecular structure, containing hydroxyl, amino, and azo groups, provides potential coordination sites for metal binding.

For instance, other azo compounds like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) have been successfully used for the simultaneous determination of multiple metal ions, including Ni, Co, Pd, Cu, Zn, and Fe. ekb.eg A hypothetical application of this compound could involve a similar principle, where the formation of a complex with a specific metal ion leads to a measurable change in the dye's absorption spectrum. The large size and multiple potential binding sites of this compound might offer unique selectivity profiles.

Table 2: General Characteristics for a Spectrophotometric Reagent

Characteristic Description Relevance to this compound
High Molar Absorptivity Leads to high sensitivity. The extensive chromophore suggests a high molar absorptivity.
Selectivity Reacts with a limited number of ions. The complex structure could offer unique selectivity.
Stability of Complex The color should be stable over time. Would need experimental verification.

| Solubility | The reagent and its complex should be soluble in the chosen solvent. | this compound is water-soluble. chemicalbook.com |

Electrochemical Sensing Applications and Mechanisms

Electrochemical sensors offer a powerful tool for the detection of various analytes, including organic dyes, due to their high sensitivity, rapid response, and potential for miniaturization. The electrochemical properties of azo dyes, which can undergo redox reactions at an electrode surface, form the basis for their detection. mdpi.com

While this compound is an azo dye, its primary role in the context of electrochemical sensing would likely be as the analyte being detected, rather than as a component of the sensor itself. However, the development of sensors for azo dyes is an active area of research. These sensors often employ modified electrodes to enhance sensitivity and selectivity. nih.gov

The mechanism of detection typically involves the electrochemical reduction or oxidation of the azo group (-N=N-) at the electrode surface. The resulting current is proportional to the concentration of the dye. Various materials are used to modify the electrodes, including:

Nanomaterials: Such as graphene, carbon nanotubes, and metal nanoparticles, which increase the electrode's surface area and facilitate electron transfer. mdpi.comresearchgate.net

Polymers: Including conductive polymers and molecularly imprinted polymers, which can enhance selectivity. mdpi.com

Although no electrochemical sensors have been specifically developed using this compound as a recognition element, the general principles of azo dye detection are well-established. A sensor for this compound would likely involve a glassy carbon or other suitable electrode modified with a nanomaterial or polymer designed to facilitate the electrochemical reaction of its multiple azo groups.

Environmental Fate and Remediation Methodologies

Abiotic Degradation Pathways of C.I. Direct Green 26, Pentasodium Salt in Environmental Matrices

Detailed experimental data on the abiotic degradation of this compound is not available in the reviewed literature. General knowledge of azo dye behavior suggests potential degradation pathways, but specific kinetics and products for this compound have not been documented.

Photolytic Degradation Mechanisms and Kinetics

Specific studies on the photolytic degradation mechanisms and kinetics of this compound are absent from the scientific literature. For azo dyes in general, photolysis can occur through the absorption of UV-A light, leading to the excitation of the molecule and subsequent breakdown. mdpi.com However, without experimental data, the rate of degradation, the specific wavelengths of light that are most effective, and the resulting intermediate compounds for Direct Green 26 are unknown. For similar dyes, photocatalysis using materials like graphite (B72142) carbon nitride (g-C₃N₄) has been explored, which generates reactive species to break down the dye structure. mdpi.com

Hydrolytic Stability and Transformation Products

Information regarding the hydrolytic stability of this compound and its transformation products is not specifically reported. Hydrolysis involves the reaction of the dye molecule with water, which can lead to the cleavage of chemical bonds. The stability of a dye to hydrolysis is a critical factor in its environmental persistence. For some compounds, stability is observed under acidic and neutral conditions, with degradation occurring only under alkaline conditions. mdpi.com However, the specific behavior of Direct Green 26 under varying pH conditions has not been documented.

Advanced Oxidation Processes (AOPs) for Dye Decolorization and Mineralization

While Advanced Oxidation Processes (AOPs) are a recognized green technology for the decolorization and mineralization of dye wastewater, specific applications and their effectiveness for this compound have not been detailed. ijcce.ac.ir AOPs, such as ozonation and Fenton-based processes, generate highly reactive hydroxyl radicals that can non-selectively oxidize complex organic molecules. ijcce.ac.irresearchgate.net Studies on other dyes, like Direct Orange 26, have shown that photocatalysis with composite materials can be effective, but these findings cannot be directly extrapolated to Direct Green 26 without specific investigation. irost.ir

Bioremediation Mechanisms and Microbial Degradation of this compound, Pentasodium Salt

The bioremediation of this compound, including the identification of specific microbial strains and the enzymatic pathways involved, is an area that lacks dedicated research.

Identification of Dye-Degrading Microorganisms and Consortia

There are no published studies that identify specific microorganisms or microbial consortia capable of degrading this compound. Research on other direct azo dyes has identified various bacteria, such as Micrococcus luteus for Direct Orange 16, that can decolorize the dye under specific environmental conditions (pH, temperature, and salinity). researchgate.net Bacterial consortia are often found to be more effective than single strains for the complete degradation of dyes. nih.gov However, without targeted isolation and characterization studies, the microbial resources for the bioremediation of Direct Green 26 remain unknown.

Enzymatic Degradation Pathways and Metabolite Identification

The enzymatic pathways and the resulting metabolites from the biodegradation of this compound have not been elucidated. For azo dyes, the initial step in biodegradation is typically the reductive cleavage of the azo bond by enzymes called azoreductases, often under anaerobic conditions. nih.govnih.gov This process results in the formation of aromatic amines, which may be further degraded, sometimes under subsequent aerobic conditions. researchgate.net Ligninolytic enzymes, such as laccases and peroxidases, have also been shown to degrade various dyes. ijplantenviro.comnih.gov However, the specific enzymes that act on Direct Green 26 and the identity of its metabolic breakdown products are yet to be determined through experimental analysis like gas chromatography-mass spectrometry (GC-MS). nih.gov

Optimization of Bioreactor Conditions for Efficient Dye Removal

The efficient removal of azo dyes like this compound, pentasodium salt in bioreactors is contingent on a delicate balance of several operational parameters. These factors significantly influence microbial activity and the biochemical pathways responsible for dye degradation. Key parameters that are frequently optimized include hydraulic retention time (HRT), pH, temperature, dissolved oxygen (DO) levels, and the availability of co-substrates. nih.govresearchgate.net

Key Operational Parameters for Bioreactor Optimization:

ParameterOptimal Range/ConditionImpact on Dye Removal
Dissolved Oxygen (DO) Anoxic/Anaerobic conditionsThe reductive cleavage of the azo bond (–N=N–), which is the primary step in decolorization, is strongly inhibited by the presence of dissolved oxygen. dss.go.th Therefore, maintaining anoxic or strictly anaerobic conditions is crucial for efficient color removal. dss.go.thfrontiersin.org
pH Neutral (around 7.0-7.5)Microbial consortia responsible for dye degradation typically exhibit optimal activity within a neutral pH range. Extreme pH values can inhibit enzymatic activities. nih.govmdpi.com
Temperature Mesophilic (25-40 °C)The metabolic rates of most microorganisms involved in dye bioremediation are highest within the mesophilic temperature range. nih.govresearchgate.net
Co-substrate/Carbon Source Presence of an easily degradable carbon source (e.g., glucose, yeast extract)Many microorganisms require an additional carbon and energy source to drive the reductive decolorization of azo dyes. nih.gov The ratio of co-substrate to dye concentration can be a critical factor. dss.go.th
Hydraulic Retention Time (HRT) Varies depending on bioreactor type and microbial consortiumA sufficient HRT is necessary to allow for complete microbial degradation of the dye molecules. Shorter HRTs may lead to incomplete decolorization. nih.govresearchgate.net
Agitation Low to moderateGentle agitation can enhance mass transfer between the microbial biomass and the dye molecules in the wastewater. However, excessive agitation can introduce unwanted oxygen and disrupt microbial flocs or biofilms. dss.go.th
Biomass Concentration HighA higher concentration of active microbial biomass generally leads to a faster rate of dye removal. dss.go.th

Research has demonstrated that a sequential anaerobic-aerobic treatment process is often the most effective strategy for the complete mineralization of azo dyes. researchgate.netfrontiersin.org The initial anaerobic or anoxic stage facilitates the cleavage of the azo bond, resulting in the formation of aromatic amines. austinpublishinggroup.com These intermediate compounds, which can be toxic, are then typically degraded under subsequent aerobic conditions. frontiersin.orgaustinpublishinggroup.com

For instance, in studies on other azo dyes, it has been shown that increasing the anoxic period in a sequencing batch reactor (SBR) enhances decolorization efficiency. researchgate.net Similarly, the performance of upflow anaerobic sludge blanket (UASB) reactors and membrane bioreactors (MBRs) has been shown to be highly dependent on maintaining strict anaerobic conditions and optimizing the feed composition. researchgate.netmdpi.com The choice of bioreactor configuration, such as fixed-bed reactors or stirred-tank reactors, also plays a significant role in optimizing these conditions and achieving high removal efficiencies. mdpi.comtandfonline.com

Analytical Techniques for Monitoring this compound, Pentasodium Salt and its Degradation Products in Environmental Samples

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound, pentasodium salt and its potential degradation products in environmental matrices. This is crucial for assessing the efficiency of remediation processes and ensuring compliance with environmental regulations.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like azo dyes. nih.gov

The basic principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The different components in the sample interact differently with the stationary phase, causing them to separate as they flow through the column.

For the analysis of azo dyes and their degradation products, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

Detectors Used with HPLC for Azo Dye Analysis:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This is one of the most common detectors for azo dye analysis. It measures the absorbance of the eluting compounds over a range of wavelengths simultaneously, providing a three-dimensional plot of absorbance versus time and wavelength. nih.gov This allows for the determination of the maximum absorbance wavelength (λmax) for each compound, which aids in identification and quantification. nih.gov

Mass Spectrometry (MS) Detector: When coupled with HPLC (LC-MS), this detector provides highly specific and sensitive detection. It ionizes the compounds eluting from the column and separates the ions based on their mass-to-charge ratio (m/z). nih.gov This allows for the unequivocal identification of the parent dye and its degradation products by providing molecular weight information and fragmentation patterns. nih.govnih.gov

Fluorescence Detector: Some azo dyes or their degradation products may exhibit fluorescence. A fluorescence detector offers high sensitivity and selectivity for such compounds.

A typical analytical workflow for monitoring this compound and its degradation products would involve collecting an environmental sample (e.g., water), preparing the sample (which may include filtration, extraction, and concentration), and then injecting the prepared sample into an HPLC system. youtube.com By comparing the retention times and detector responses of the peaks in the sample chromatogram to those of known standards, the presence and concentration of the target compounds can be determined. nih.gov

Spectrophotometric and Fluorometric Monitoring Methods

The quantification and monitoring of this compound, pentasodium salt, in environmental samples are crucial for assessing its environmental fate and the efficacy of remediation technologies. Spectrophotometric and fluorometric methods are two of the most common, sensitive, and reliable techniques employed for this purpose.

Spectrophotometric Monitoring

Spectrophotometry is a widely used analytical technique for the quantitative determination of colored compounds in solution, such as dyes. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound in aqueous solutions can be determined by measuring its absorbance at the wavelength of maximum absorbance (λmax).

Detailed Research Findings:

Research has established the visible light absorption characteristics of this compound. In a study focused on the removal of this dye from aqueous solutions, the visible spectrum was scanned to identify the λmax. It was determined that this compound exhibits its maximum absorbance at 613 nm . nih.govmedchemexpress.com This wavelength is then utilized for all subsequent quantitative measurements using a spectrophotometer. nih.govmedchemexpress.com

For quantitative analysis, a calibration curve is typically constructed by preparing a series of standard solutions of the dye at known concentrations and measuring their corresponding absorbance at 613 nm. In one such study, a stock solution of 1,000 mg/L (ppm) of Direct Green 26 was prepared, from which various concentrations ranging from 25 ppm to 150 ppm were made to evaluate adsorption processes. nih.govmedchemexpress.com This range demonstrates the applicability of spectrophotometry for monitoring the dye concentration in experimental setups.

Data for Spectrophotometric Analysis:

The following interactive table provides an example of a dataset that could be generated to create a calibration curve for the spectrophotometric analysis of this compound. The absorbance values are hypothetical but are based on the linear relationship expected from the Beer-Lambert law at the reported λmax.

Concentration (ppm)Absorbance at 613 nm
00.000
250.350
500.700
751.050
1001.400
1251.750
1502.100

Note: The absorbance values are for illustrative purposes to demonstrate the principle of generating a calibration curve. Actual experimental values would be determined using a calibrated spectrophotometer.

Fluorometric Monitoring

Detailed Research Findings:

Extensive searches for specific fluorometric data for this compound, pentasodium salt, did not yield detailed experimental parameters. While the general principle of fluorometry could be applied to this dye, the absence of specific excitation and emission wavelengths prevents the development of a validated monitoring protocol. Further research is required to characterize the fluorescence spectrum of this compound to establish it as a viable and quantitative fluorometric monitoring method.

Future Directions and Emerging Research Avenues

Development of Novel Functional Materials Incorporating C.I. Direct Green 26, Pentasodium Salt

The unique molecular structure of this compound, with its multiple azo linkages and aromatic rings, offers opportunities for its incorporation into novel functional materials. rsc.org Research into the broader class of azo dyes has demonstrated their potential in applications such as photoaligning layers for liquid crystal displays (LCDs). tandfonline.com The photo-reorientation of azo dye molecules when exposed to polarized UV light can be used to control the alignment of liquid crystals, a critical aspect of LCD technology. tandfonline.com While specific studies on this compound for this purpose are not yet prevalent, its complex structure suggests it could be a candidate for such advanced applications.

Another promising area is the development of materials with unique optical properties, such as persistent luminescence. Recent studies have shown that industrial disperse dyes can be used as guests in a polymer matrix to create materials with a full-color afterglow. rsc.org This is achieved through a process called phosphorescence resonance energy transfer (PRET) from a host material to the dye. rsc.org The broad absorption spectrum of a complex dye like this compound could be leveraged in similar systems to create novel phosphorescent materials for applications in signage, safety markings, or decorative elements. Further research could explore the compatibility of this compound with various polymer hosts and the efficiency of energy transfer to unlock its potential in this domain.

Advanced Computational Approaches for Dye Design and Performance Prediction

The development and optimization of dyes like this compound are increasingly being driven by advanced computational methods. These tools allow for the prediction of a dye's properties and performance before it is synthesized, saving time and resources. Computational chemistry techniques such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Quantum Mechanics/Molecular Mechanics (QM/MM) are being employed to predict the spectroscopic properties of dyes, including their UV-Vis spectra and color. chemrxiv.org These methods can account for variables like pH and solvent effects, providing a more accurate picture of how a dye will behave in a specific application. chemrxiv.org

Furthermore, machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting dye performance. nih.govresearchgate.net Models based on artificial neural networks (ANN) and response surface methodology (RSM) can be trained to predict the efficiency of dye removal from wastewater and to optimize adsorption processes. nih.govmdpi.com For instance, computational AI can be used to model the relationship between dye removal efficiency and thermodynamic parameters like Gibbs free energy. nih.gov In the context of dyeing performance, machine learning models like CatBoost are being used to predict wood dyeing formulations with high accuracy by analyzing hyperspectral imaging data. mdpi.com These computational approaches could be applied to this compound to optimize its use in various applications and to design more effective remediation strategies.

Sustainable Synthesis and Environmental Remediation Strategies for Complex Azo Dyes

The traditional synthesis of azo dyes often involves harsh conditions and the use of hazardous chemicals. rsc.orgdigitellinc.com In response, green chemistry principles are being applied to develop more sustainable synthesis routes. Research has demonstrated the efficacy of using magnetic solid acid catalysts, such as sulfonic acid functionalized magnetic Fe3O4 nanoparticles, for the solvent-free synthesis of azo dyes. rsc.org This method offers advantages like mild reaction conditions, simple product isolation, and catalyst recyclability. rsc.orgresearchgate.net Another green approach involves replacing strong mineral acids like HCl with biodegradable alternatives like alginic acid, derived from brown algae, for the diazotization step in azo dye synthesis. digitellinc.com Solvent-free grinding techniques using solid supports like nano BF3·SiO2 also present a rapid, environmentally benign, and cost-effective method for producing azo dyes. tandfonline.comresearchgate.net

The environmental persistence and potential toxicity of azo dyes and their degradation products, such as aromatic amines, are significant concerns. meghmaniglobal.comresearchgate.netnih.gov Consequently, effective remediation strategies are crucial. Biodegradation using microorganisms that can break down the complex structure of azo dyes is a promising and sustainable approach. nih.govnih.gov Various bacteria and fungi have been identified that can decolorize and degrade azo dyes under both aerobic and anaerobic conditions. nih.govnih.govmdpi.com For instance, strains of Micrococcus luteus have been shown to biodegrade Direct Orange 16. researchgate.net While specific studies on the biodegradation of this compound are needed, the existing research on other complex azo dyes provides a strong foundation for developing microbial remediation techniques for this specific compound. Other advanced oxidation processes, such as photocatalysis, are also being explored for the degradation of direct dyes. mdpi.comchalcogen.ro

Interdisciplinary Research on Dye-Substrate Interactions for Enhanced Material Performance

The performance of a dye is intrinsically linked to its interaction with the substrate it is applied to. For direct dyes like this compound, which are primarily used on cellulosic materials, understanding the forces that govern adsorption is key to enhancing dyeing efficiency and fastness. royalsocietypublishing.orgslideshare.net Research into dye-cellulose interactions has shown that adsorption is often driven by van der Waals forces, with the binding enthalpy being a key factor. nih.gov The geometry of the dye molecule, particularly the position of its sulfonate groups, influences how it binds to the cellulose (B213188) surface. nih.gov

Molecular dynamics (MD) simulations are becoming an invaluable tool for studying these interactions at an atomic level. nih.gov MD studies can provide insights into how dye molecules orient themselves on a substrate and the nature of the forces involved, such as hydrophobic effects and electrostatic interactions. nih.gov This fundamental understanding can guide the modification of either the dye structure or the substrate surface to enhance binding and, consequently, the performance of the final material. For this compound, interdisciplinary research combining computational modeling with experimental studies could lead to the development of improved dyeing processes with higher fixation rates and better fastness properties.

Lifecycle Assessment of this compound, Pentasodium Salt Production and Application Processes

A comprehensive understanding of the environmental footprint of this compound requires a full Lifecycle Assessment (LCA). An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. researchgate.net For a synthetic dye, this would include the environmental costs of producing the chemical precursors, the energy and water consumption during synthesis and dyeing, the release of pollutants in wastewater, and the ultimate fate of the dyed material. researchgate.netfashinza.comwatermanaustralia.com

Q & A

Q. What methodologies quantify bioaccumulation potential of this compound in aquatic organisms?

  • Methodological Answer : Use in vitro fish hepatocyte models (e.g., RTgill-W1 cells) to measure uptake kinetics. Pair with LC-MS/MS to quantify bioconcentration factors (BCFs) and assess metabolite formation .

Guidance for Data Analysis and Reporting

  • Contradictory Data : Apply Grubbs’ test to identify outliers in replicate experiments. Use ANOVA to assess significance of inter-study variability .
  • Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) and share raw data in supplementary materials .
  • Ethical Compliance : Align synthetic protocols with REACH regulations for hazardous byproduct disclosure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.